T-2 Tetraol

Description

Contextualization of T-2 Tetraol as a Significant T-2 Toxin Metabolite

This compound is recognized as a key metabolite formed during the biotransformation of T-2 toxin in various organisms, including mammals mdpi.combenthamscience.comnih.govpsu.edu. Following ingestion or exposure, T-2 toxin undergoes rapid metabolism through several enzymatic reactions, predominantly hydrolysis, hydroxylation, conjugation, and de-epoxidation mdpi.combenthamscience.comwikipedia.org. This compound is considered an end metabolite in the metabolic pathway of T-2 toxin in animals and humans psu.edu.

The formation of this compound is believed to occur through hydrolysis reactions, potentially involving enzymes like acetylcholine (B1216132) esterases wikipedia.org. While HT-2 toxin is often reported as the major metabolite of T-2 toxin, this compound is consistently identified among the significant biotransformation products mdpi.comnih.gov. Studies in HepG2 cells, a human liver cell line, have shown the rapid metabolization of T-2 toxin, with this compound concentrations increasing over time after the initial formation of metabolites like HT-2 toxin and T-2 triol nih.gov.

Academic Significance of this compound within the Trichothecene (B1219388) Mycotoxin Research Landscape

Research into this compound holds academic significance within the broader field of trichothecene mycotoxicology for several reasons. As a major metabolite of T-2 toxin, its identification and quantification are essential for comprehensively understanding the metabolic fate and toxicokinetics of the parent compound nih.govnih.govontosight.ai. While generally considered less toxic than T-2 toxin, this compound still possesses biological activity, including the ability to inhibit protein synthesis and induce unscheduled DNA synthesis (UDS) in certain cell types psu.eduontosight.aieuropa.eu.

Comparative studies evaluating the biological activity of this compound relative to T-2 toxin and other metabolites provide insights into how metabolic transformations influence toxicity psu.eduontosight.aibioaustralis.com. For instance, research using Chinese hamster ovary (CHO) cells indicated that this compound was significantly less toxic than T-2 toxin, despite showing similar binding affinity to ribosomes, the primary molecular target of trichothecenes psu.edu. This suggests that factors beyond ribosomal binding, such as cellular uptake, may play a crucial role in determining the potency of different trichothecenes and their metabolites psu.edu.

The synthesis of this compound is also an area of academic interest due to the challenges in obtaining sufficient quantities from natural sources for research purposes gla.ac.uk. Furthermore, deuterated analogs of this compound, such as 7,7,8-Trideuterio T-2 toxin tetraol, are synthesized and utilized as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) for accurate detection and quantification of T-2 toxin and its metabolites in complex matrices ontosight.aiontosight.aimdpi.com.

Detailed research findings on the formation and presence of this compound in specific models contribute to the understanding of T-2 toxin metabolism. For example, a study investigating T-2 biotransformation in HepG2 cells using LC-Q-TOF MS quantified the concentrations of T-2 and its metabolites over a 24-hour period. nih.gov

| Compound | Concentration at 0h (nM) | Concentration at 2h (nM) | Concentration at 24h (nM) |

| T-2 toxin | ~60 | <5 | <5 |

| HT-2 toxin | <5 | ~40 | ~35 |

| T-2 triol | <5 | ~1.7 | <5 |

| This compound | <5 | <5 | ~5 |

| Neosolaniol (B1681912) | <5 | <5 | ~10 |

Note: Data approximated from graphical representation in the source nih.gov. These values represent concentrations in the cell fraction.

Another study reported mean concentrations of T2-triol and T2-tetraol in feed samples. unicatt.it

| Metabolite | Mean Concentration Range (µg/kg) (LB–UB) | Matrix |

| T2-triol | Reported | Feed |

| T2-tetraol | Reported | Feed |

Note: Specific numerical ranges were not explicitly provided for T2-triol and T2-tetraol in the snippet, only that they were reported in feed. unicatt.it

Current Knowledge Gaps and Emerging Research Questions Pertaining to this compound

Despite advancements in understanding T-2 toxin metabolism, several knowledge gaps and emerging research questions specifically pertain to this compound. While its formation as a metabolite is established, comprehensive data on the quantitative occurrence and co-occurrence of this compound with other mycotoxins and their modified forms in various food and feed matrices remains limited compared to parent compounds like deoxynivalenol (B1670258) (DON) unicatt.it. There is a recognized need for more extensive monitoring studies that include the analysis of multiple mycotoxins and their metabolites to better understand exposure patterns unicatt.it.

Furthermore, the role of this compound in chronic low-level exposures and its potential long-term effects are not yet fully elucidated. Research into the toxicology of Fusarium toxins, including metabolites like this compound, is considered necessary to provide a more complete picture of the health risks associated with dietary exposure europa.eusrce.hr. The observation that this compound can sometimes be present at higher levels than T-2 toxin in contaminated samples highlights the importance of its routine monitoring and the need for further research into the conditions that favor its formation and accumulation nih.gov.

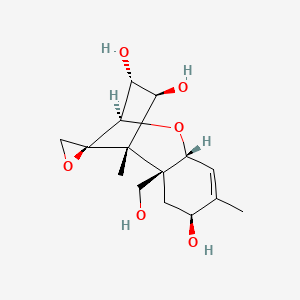

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,4S,7R,9R,10R,11S,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,10,11-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O6/c1-7-3-9-14(5-16,4-8(7)17)13(2)11(19)10(18)12(21-9)15(13)6-20-15/h3,8-12,16-19H,4-6H2,1-2H3/t8-,9+,10+,11+,12+,13+,14+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXZBJSXSOISTF-LYFQSNBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34114-99-3 | |

| Record name | T-2 tetraol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034114993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12,13-Epoxy-trichothec-9-ene-3-α-4-β-8-α-5-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T-2 TOXIN TETRAOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z00UFS2AP1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation and Metabolic Pathways of T 2 Tetraol

Primary Metabolic Pathways Leading to T-2 Tetraol Formation

The formation of this compound from T-2 toxin involves several key metabolic steps, including hydrolytic deacetylation, hydroxylation, and deepoxidation. mdpi.commdpi.comresearchgate.net

Hydrolytic Deacetylation Processes of T-2 Toxin and Intermediate Metabolites

Hydrolytic deacetylation is a major pathway in T-2 toxin metabolism. mdpi.commdpi.comnih.gov This process involves the removal of acetyl groups from the T-2 toxin molecule. T-2 toxin has acetyl groups at the C-4 and C-15 positions and an isovaleryl group at the C-8 position. mdpi.com The primary deacetylation step typically occurs at the C-4 position, leading to the formation of HT-2 toxin. mdpi.comnih.govresearchgate.net HT-2 toxin can then undergo further deacetylation at the C-15 position to form T-2 triol. iarc.fr Neosolaniol (B1681912) (NEO) is another metabolite formed by the hydrolysis and release of the isovaleryl group at the C-8 position. acs.org this compound is subsequently formed by the deacetylation of both the C-4 and C-15 positions of T-2 toxin, or through the metabolism of intermediate products like T-2 triol and neosolaniol. researchgate.netmdpi.comiarc.frnih.gov Specifically, this compound can be formed from T-2 triol through dealkylation or from neosolaniol-derived metabolites through deacetylation. nih.gov

Hydroxylation Reactions in the Biotransformation Cascade

Hydroxylation reactions also play a role in the biotransformation of T-2 toxin and its metabolites. mdpi.commdpi.comresearchgate.net Hydroxylation typically occurs at the C-3' position of the isovaleryl group. mdpi.comdtic.milresearchgate.net This can lead to the formation of 3'-hydroxy-T-2 and 3'-hydroxy-HT-2. mdpi.comdtic.mil While hydroxylation is a significant metabolic step, the direct formation of this compound primarily involves deacetylation and potentially further modifications of triol or neosolaniol metabolites, rather than direct hydroxylation of T-2 toxin leading to this compound. iarc.frnih.gov However, hydroxylated metabolites like 3'-hydroxy-HT-2 can undergo deepoxidation, contributing to the spectrum of T-2 metabolites. iarc.frdtic.mil

Deepoxidation and the Formation of Deepoxy this compound

Deepoxidation is another important metabolic pathway for T-2 toxin and its metabolites, particularly in animals and microorganisms. mdpi.comresearchgate.nettandfonline.com This reaction involves the removal of the epoxide ring at the C12,13 position of the trichothecene (B1219388) structure, which is crucial for its toxicity. srce.hrwikipedia.org Deepoxidation is considered a detoxification pathway. researchgate.net Deepoxy metabolites of T-2 toxin and its derivatives, including deepoxy this compound, have been identified. mdpi.comiarc.frnih.gov Deepoxy this compound can be formed through the deepoxidation of this compound or other deepoxy pathways involving intermediate metabolites. mdpi.comiarc.frnih.gov

Enzymatic Contributions to this compound Biotransformation

The biotransformation of T-2 toxin to this compound is mediated by various enzymes, primarily belonging to Phase I metabolism. mdpi.comresearchgate.net

Role of Carboxylesterases in Ester Hydrolysis

Carboxylesterases are key enzymes responsible for the hydrolytic deacetylation of T-2 toxin, particularly the initial step of converting T-2 toxin to HT-2 toxin by cleaving the acetyl group at the C-4 position. mdpi.comnih.govnih.govmdpi.com These enzymes are important in the metabolism and detoxification of trichothecene toxins. nih.govpsu.edu Studies have shown that carboxylesterase activity is predominantly responsible for the formation of HT-2, the primary metabolite of T-2 toxin. nih.gov While the direct enzymatic conversion of T-2 triol or neosolaniol to this compound by specific carboxylesterases is less explicitly detailed in the provided snippets, the general role of carboxylesterases in cleaving ester bonds strongly implicates their involvement in the sequential deacetylation steps leading to this compound. wikipedia.orgnih.govpsu.edu

Cytochrome P450 Enzyme System in Phase I Metabolism

Metabolic Pathways Leading to this compound

| Step | Precursor Metabolite(s) | Product Metabolite(s) | Primary Enzyme Class | Reaction Type |

| Hydrolytic Deacetylation | ||||

| Step 1 | T-2 Toxin | HT-2 Toxin | Carboxylesterases | Deacetylation (C-4) |

| Step 2 | HT-2 Toxin | T-2 Triol | Esterases | Deacetylation (C-15) |

| Alternative Step | T-2 Toxin | Neosolaniol (NEO) | Esterases | Hydrolysis (C-8) |

| Final Step | T-2 Triol, Neosolaniol | This compound | Esterases | Deacetylation/Hydrolysis |

| Hydroxylation | ||||

| Step 1 | T-2 Toxin | 3'-OH-T-2 | CYP450 | Hydroxylation (C-3') |

| Step 2 | HT-2 Toxin | 3'-OH-HT-2 | CYP450 | Hydroxylation (C-3') |

| Deepoxidation | ||||

| Various | T-2 Toxin, Metabolites | Deepoxy Metabolites | Epoxide Hydrolases? | Removal of 12,13 epoxy |

Note: The enzymatic involvement in the final step to this compound from T-2 Triol or Neosolaniol is primarily attributed to esterases (including carboxylesterases) based on the nature of the chemical transformation (hydrolysis/deacetylation).

Concentrations of T-2 Toxin and Metabolites in HepG2 Cells Over Time

| Exposure Time (h) | T-2 Toxin (nM) | HT-2 Toxin (nM) | T-2 Triol (nM) | This compound (nM) | Neosolaniol (nM) |

| 0 | Initial | 0 | 0 | 0 | 0 |

| 1 | Low | High | Detected | Not specified | Detected |

| 2 | Very Low | Very High | 1.7 ± 0.4 | Not specified | Detected |

| 3 | Very Low | Decreasing | 1.1 ± 0.6 | 1.20 ± 0.3 | Increasing |

| 6 | Very Low | Decreasing | 0.4 ± 0.07 | Increasing | Increasing |

| 8 | Very Low | Decreasing | Fluctuating | Increasing | Increasing |

| 24 | Very Low | Decreasing | 0.64 ± 0.12 | 1.8 ± 0.7 | Increasing |

Data derived from in vitro study with HepG2 cells exposed to T-2 toxin. nih.govresearchgate.net Values are approximate or representative where ranges or fluctuations were indicated in the source.

Uridine 5′-Diphospho-Glucuronosyltransferases (UGTs) in Conjugation

While this compound itself can be a product of phase I metabolism (hydrolysis), it can subsequently undergo phase II metabolism, primarily conjugation, to facilitate excretion mdpi.comnih.gov. Uridine 5′-Diphospho-Glucuronosyltransferases (UGTs) play a significant role in the glucuronidation of T-2 toxin and its metabolites, including HT-2 toxin and potentially this compound, although direct conjugation of this compound is less frequently highlighted than that of its precursors like HT-2 toxin mdpi.comeuropa.eu. Glucuronide conjugation typically increases the hydrophilicity of the compounds, promoting their elimination from the body nih.gov. Studies have shown that glucuronide conjugates of T-2 and HT-2 are significant metabolites in various species mdpi.comeuropa.eu.

Organism-Specific Biotransformation Profiles to this compound

The metabolic fate of T-2 toxin and the extent of this compound formation can vary depending on the organism.

Mammalian Biotransformation Studies (e.g., non-human primate, canine, rodent models)

In mammalian systems, the primary metabolic pathway of T-2 toxin involves rapid deacetylation, mainly at the C-4 position, yielding HT-2 toxin nih.goveuropa.eu. Further deacetylation and hydrolysis reactions can lead to the formation of T-2 Triol and eventually this compound asm.orgnih.govcapes.gov.br. Studies in dogs have identified this compound as a urinary metabolite of T-2 toxin, excreted in both free and conjugated forms tandfonline.comnih.gov. The apparent half-life of this compound in dogs was found to be significantly longer than its precursors, T-2 toxin and HT-2 toxin tandfonline.comnih.gov. In rats, identified T-2 metabolites include this compound, along with hydroxylated and deepoxy derivatives, and glucuronide conjugates mdpi.com. The transformation from T-2 to this compound is considered an inactivation pathway in animals capes.gov.brtandfonline.com.

Avian Biotransformation Investigations

Avian species also metabolize T-2 toxin, with HT-2 toxin being a major metabolite. This compound has been identified as a metabolite in chicken excreta and tissues nih.govasm.org. Studies in broiler chickens administered with T-2 toxin showed this compound present in excreta, although unknown metabolites constituted a larger proportion of the total excreted compounds nih.gov. While the metabolic pathways in avian species share similarities with mammals, there can be differences in the specific metabolites formed nih.gov.

In Vitro Cellular and Subcellular Biotransformation Models (e.g., liver microsomes, HepG2 cells)

In vitro models, such as liver microsomes and cell lines like HepG2 cells, are used to study the biotransformation of T-2 toxin and its metabolites. Studies using human hepatocarcinoma (HepG2) cells have shown the rapid metabolization of T-2 toxin, with HT-2 toxin as the main product nih.govnih.gov. T-2 Triol and this compound were also observed as metabolites, with concentrations of this compound increasing over time nih.gov. Liver microsome studies from various animals have identified HT-2 toxin as a primary metabolite, with further metabolism leading to compounds like T-2 Triol and this compound europa.euresearchgate.net.

Microbial Biotransformation of T-2 Toxin and its Metabolites to this compound

Microorganisms, particularly bacteria, play a role in the degradation and detoxification of T-2 toxin, sometimes leading to the formation of this compound.

Bacterial Degradation Pathways and Associated Microorganisms

Bacterial communities from various environments, such as soil and freshwater, have demonstrated the ability to utilize and detoxify T-2 toxin asm.orgnih.gov. A major degradation pathway involves the cleavage of acetyl moieties, producing HT-2 toxin and T-2 Triol asm.orgnih.gov. Some bacterial communities possess the capacity to further degrade T-2 Triol or 4-deacetyl neosolaniol to this compound asm.orgnih.gov. Certain bacterial strains, including those from the genus Bacillus and Nocardia, have been isolated and shown to transform T-2 toxin into HT-2 toxin, T-2 Triol, and this compound cabidigitallibrary.org. An anaerobic bacterium of the genus Eubacterium isolated from cattle rumen fluid has also been noted for its ability to detoxify type A and B trichothecenes, with de-epoxy HT-2 toxin being a final product from T-2 toxin via the intermediary HT-2 toxin cabidigitallibrary.org. Additionally, a bacterium, Eggerthella sp. DII-9, has shown the ability to degrade T-2 Triol and this compound into de-epoxy forms encyclopedia.pub.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 34114-99-3 |

| T-2 toxin | 21259-20-1 |

| HT-2 toxin | 1483-69-8 |

| T-2 Triol | 2293-60-9 |

| Neosolaniol | 2080-53-7 |

| 4-deacetyl neosolaniol | 2420-81-7 |

| 3'-hydroxy-HT-2 toxin | 83578-50-1 |

| 3'-hydroxy-T-2 toxin | 83578-49-8 |

| Deepoxy-T-2 Tetraol | 88253-92-3 |

| T-2-3-glucuronide | |

| HT-2-3-glucuronide | |

| HT-2-4-glucuronide |

Data Tables

While specific quantitative data for this compound formation across all mentioned organisms and conditions are dispersed and varied in the search results, the following table summarizes qualitative findings on the presence of this compound as a metabolite in different systems based on the provided text.

| Organism/Model | This compound as Metabolite | Notes | Source |

| Dogs (in vivo, urine) | Detected | Excreted in free and conjugated forms. Longer half-life than precursors. | tandfonline.comnih.gov |

| Rats (in vivo) | Detected | Identified among various metabolites. | mdpi.com |

| Chickens (in vivo, excreta) | Detected | Found among metabolites, but unknown metabolites were predominant. | nih.govasm.org |

| HepG2 cells (in vitro) | Detected | Concentration increased over time. | nih.gov |

| Bacterial communities | Detected | Formed from T-2 Triol or 4-deacetyl neosolaniol. | asm.orgnih.gov |

| Bacillus and Nocardia strains | Detected | Formed from T-2 toxin. | cabidigitallibrary.org |

| Eggerthella sp. DII-9 | Degraded | Degraded this compound to de-epoxy forms. | encyclopedia.pub |

This table provides a summary of where this compound has been identified as a metabolite or subject of biotransformation, highlighting the diverse biological systems involved in its metabolic fate.

Yeast-Mediated Transformations and Relevant Species

Yeasts have demonstrated the ability to biotransform T-2 toxin, leading to various products, although direct transformation specifically to this compound by single yeast species is not as commonly reported as other transformations like deacetylation or glucosylation nih.gov. Some studies indicate that certain yeast species can be involved in the degradation pathways that yield this compound as a downstream metabolite.

However, microbial consortia that include yeast species have shown the capacity to degrade T-2 toxin through pathways that involve the formation of this compound researchgate.netresearchgate.net. For instance, a microbial consortium isolated from Chinese yeast balls, dominated by species of Wickerhamomyces, Pichia, and Pediococcus, demonstrated the ability to degrade T-2 toxin to HT-2 toxin, T-2 triol, and this compound researchgate.netresearchgate.net. This suggests that while individual yeast species might contribute specific enzymatic activities (like deacetylation or glucosylation), the complete hydrolysis leading to this compound might be more efficiently achieved through the combined action within a microbial community.

Some studies exploring the cytotoxicity of T-2 toxin metabolites on yeast have noted that this compound is among the least cytotoxic metabolites in Kluyveromyces marxianus bioaustralis.com. This indicates that while yeasts can be involved in T-2 toxin metabolism, the presence of this compound might represent a less inhibitory environment for these microorganisms compared to the parent toxin or other metabolites like HT-2 toxin.

Data on specific yeast species directly mediating the transformation to this compound from T-2 toxin in pure culture is limited in the provided search results, with the focus often being on other metabolites like HT-2 toxin or glucosides nih.govacs.org. However, their presence in consortia capable of producing this compound highlights their potential indirect or synergistic roles.

Role of Mixed Microbial Consortia and Co-metabolic Interactions

Mixed microbial consortia play a significant role in the biotransformation and detoxification of T-2 toxin, often achieving a more complete degradation than individual strains asm.orgresearchgate.netfrontiersin.org. These consortia can metabolize T-2 toxin through various enzymatic processes, including deacetylation, hydrolysis, and de-epoxidation, leading to the formation of metabolites like this compound and its de-epoxidated forms researchgate.netasm.orgresearchgate.net.

Studies have shown that microbial communities isolated from environments such as soil and water can utilize T-2 toxin as a carbon source and detoxify it asm.org. The degradation pathways in these consortia often involve the sequential cleavage of acetyl moieties, producing HT-2 toxin and T-2 triol, with some communities further degrading T-2 triol or other intermediates to this compound asm.org.

Co-metabolic interactions within these consortia are suggested to be a significant factor in the efficient degradation of T-2 toxin asm.orgbac-lac.gc.ca. In a mixed culture, different microorganisms can contribute distinct enzymatic activities that act sequentially or synergistically on the T-2 toxin molecule and its metabolites asm.orgresearchgate.net. For example, one species might perform an initial deacetylation, while another might further hydrolyze the molecule to this compound or perform de-epoxidation asm.orgresearchgate.net.

A dominant microbial consortium (BJ) isolated from Chinese yeast balls, containing yeast species (Wickerhamomyces, Pichia) and bacterial species (Pediococcus, Lactiplantibacillus plantarum, Leuconostoc mesenteroides), effectively degraded T-2 toxin to HT-2 toxin, T-2 triol, and this compound researchgate.netresearchgate.net. This consortium also showed the ability to transform this compound to deepoxy-T-2 tetraol, with a cytochrome P450 enzyme (CYP61) in Wickerhamomyces ciferrii identified as playing a key role in the de-epoxidation of this compound researchgate.netresearchgate.net.

The degradation capability of the BJ consortium on this compound and deepoxy-T-2 tetraol as substrates was further studied, indicating that these compounds are considered late-stage degradation products researchgate.netresearchgate.net. While the consortium effectively degraded this compound, the complete degradation of deepoxy-T-2 tetraol was limited, suggesting that the full consortium contains additional components necessary for complete detoxification researchgate.net.

Here is a summary of some research findings related to this compound biotransformation:

| Biological System / Microorganism(s) | Substrate | Metabolites Observed (including this compound) | Key Transformations Leading to this compound | Reference |

| HepG2 cells (human liver cells) | T-2 Toxin | HT-2 toxin, T-2 triol, this compound, Neosolaniol | Hydrolysis | nih.gov |

| Animal/Human Metabolism | T-2 Toxin | HT-2 toxin, T-2 triol, this compound, Neosolaniol, Deepoxy products, Conjugates | Hydrolysis, Hydroxylation, De-epoxidation, Conjugation | nih.govtandfonline.commdpi.comresearchgate.neteuropa.eu |

| Rumen Microflora (Ruminants) | T-2 Toxin | De-epoxidated products, HT-2 toxin, T-2 triol, this compound | De-epoxidation, Deacetylation, Hydrolysis | researchgate.netfrontiersin.orgnih.gov |

| Soil and Freshwater Bacteria | T-2 Toxin | HT-2 toxin, T-2 triol, this compound, Neosolaniol, 4-deacetyl neosolaniol, De-epoxy products | Deacetylation, Hydrolysis, De-epoxidation | asm.org |

| Microbial Consortium (Chinese yeast balls) | T-2 Toxin, this compound | HT-2 toxin, T-2 triol, this compound, Deepoxy-T-2 tetraol | Deacetylation, Hydrolysis, De-epoxidation | researchgate.netresearchgate.net |

| Rat Intestinal Microflora | This compound | De-epoxy this compound | De-epoxidation | frontiersin.org |

This table summarizes key findings regarding the formation and further transformation of this compound in different biological systems, highlighting the role of hydrolysis and de-epoxidation pathways.

Advanced Analytical Methodologies for T 2 Tetraol Detection and Quantification

Chromatographic Techniques for T-2 Tetraol Analysis

Chromatographic techniques are fundamental for separating this compound from complex sample matrices before detection and quantification.

HPLC is widely used for the analysis of this compound, often coupled with various detectors, including fluorescence and mass spectrometry nih.govresearchgate.net. Due to the lack of a strong chromophore in this compound, HPLC with UV detection is generally not sufficiently sensitive for trace analysis, necessitating derivatization for techniques like fluorescence detection nih.govmdpi.commdpi.com.

Method development in HPLC for this compound involves optimizing parameters such as the stationary phase, mobile phase composition, and flow rate to achieve adequate separation from other co-occurring mycotoxins and matrix components nih.govfao.org. For instance, reversed-phase HPLC columns are commonly employed nih.govresearchgate.net. Mobile phases typically consist of mixtures of water and organic solvents like methanol (B129727) or acetonitrile, often with the addition of modifiers such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization for mass spectrometric detection nih.govfao.orgbesjournal.com.

Sample preparation is a critical step in HPLC analysis of this compound, involving extraction and clean-up procedures to remove interfering substances nih.govmdpi.com. Techniques like solid-phase extraction (SPE), including the use of C18 or specialized mycotoxin clean-up columns, and immunoaffinity chromatography (IAC) are frequently employed to enhance method sensitivity and selectivity mdpi.comnih.govfao.orgresearchgate.net.

Gas chromatography is another chromatographic technique applied to the analysis of trichothecenes, including this compound. GC requires the analytes to be volatile, which often necessitates derivatization of this compound due to its polar hydroxyl groups vscht.czdtic.mil. Common derivatization methods involve the formation of trimethylsilyl (B98337) (TMS) ethers or ester derivatives like trifluoroacetyl (TFA), heptafluorobutyryl (HFB), or pentafluoropropionyl (PFP) esters vscht.czresearchgate.net.

GC is often coupled with electron-capture detection (ECD) or mass spectrometry (MS) for the detection and quantification of derivatized this compound vscht.czresearchgate.net. While GC can provide good separation and sensitivity for volatile derivatives, the derivatization step adds complexity to the analytical method nih.gov. Early methods using GC for trichothecenes faced challenges in efficiently extracting highly polar metabolites like this compound, with recoveries sometimes limited dtic.mil.

Mass Spectrometric Approaches in this compound Research

Mass spectrometry provides highly sensitive and specific detection and identification capabilities for this compound, often coupled with liquid or gas chromatography.

LC-MS/MS is a powerful and widely used technique for the detection and quantification of this compound and its metabolites in various matrices, including feed, biological samples, and food products mdpi.commdpi.comnih.govfao.orgresearchgate.netbesjournal.com. The coupling of LC, which separates the analytes, with tandem mass spectrometry (MS/MS), which provides structural information through fragmentation, offers high sensitivity and specificity nih.govresearchgate.net.

LC-MS/MS methods for this compound typically utilize electrospray ionization (ESI) in positive or negative ion mode mdpi.comnih.govfao.orgresearchgate.net. Detection is often performed in multiple reaction monitoring (MRM) mode, where specific precursor ions and their characteristic fragment ions are monitored, allowing for the selective detection and quantification of this compound even in complex matrices nih.govfao.orgresearchgate.netacs.org. Ammonium adducts are frequently used as precursor ions for this compound and its metabolites in positive ionization mode nih.govfao.orgresearchgate.netnih.gov.

LC-MS/MS methods have been developed and validated for the simultaneous determination of this compound alongside other mycotoxins and metabolites in various sample types, demonstrating good linearity, recovery rates, and low limits of detection (LODs) and quantification (LOQs) nih.govfao.orgresearchgate.net.

High-resolution mass spectrometry (HRMS), such as Liquid Chromatography coupled to Quadrupole-Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) and High-Performance Liquid Chromatography coupled to Fourier Transformation Mass Spectrometry (HPLC-FTMS), plays a crucial role in the structural elucidation and identification of this compound and its biotransformation products nih.govmdpi.comacs.orgsci-hub.sersc.org.

HRMS provides accurate mass measurements, which are essential for determining the elemental composition of analytes and putative metabolites nih.govmdpi.comrsc.org. LC-Q-TOF MS has been successfully applied to identify and quantify this compound and other metabolites in biological systems, enabling the elucidation of metabolic pathways nih.govmdpi.com. The combination of accurate mass data from the TOF analyzer and fragmentation patterns obtained through MS/MS allows for confident structural annotation nih.govmdpi.com.

HPLC-FTMS, particularly using Orbitrap mass analyzers, also offers high mass accuracy and resolving power, facilitating the identification of this compound and its metabolites in complex biological matrices acs.orgnih.gov. These HRMS techniques are valuable for both targeted and untargeted analysis, allowing for the comprehensive screening and identification of known and novel this compound derivatives mdpi.comrsc.org.

GC-MS is utilized for the confirmatory analysis of this compound, often after derivatization to enhance volatility vscht.czresearchgate.netasm.org. GC-MS provides both chromatographic separation and mass spectral data, allowing for the identification of analytes based on their retention times and characteristic fragmentation patterns researchgate.net.

GC-MS has been applied in studies investigating the metabolism of T-2 toxin, where it can be used to profile metabolites, including this compound, after appropriate sample preparation and derivatization asm.org. While LC-MS-based methods are more prevalent for the analysis of polar mycotoxins and their metabolites, GC-MS remains a valuable tool for confirmatory analysis and can complement LC-MS data, particularly for less polar derivatives or in studies where derivatization is advantageous nih.govmdpi.comtandfonline.com. Predicted GC-MS spectra for this compound (non-derivatized and TMS-derivatized) are available, aiding in its identification by this technique hmdb.ca.

Here is a data table summarizing some research findings related to this compound analysis:

| Analytical Method | Matrix | Analytes Included | Sample Preparation | Key Findings / Performance | Citation |

|---|---|---|---|---|---|

| LC-Q-TOF MS | HepG2 cells (cell fraction and culture medium) | T-2, HT-2, T2-triol, T2-tetraol, Neosolaniol (B1681912) | Not explicitly detailed, but implies extraction | Sensitive identification and quantification of metabolites; T2-tetraol detected and quantified over time. | nih.gov |

| LC-ESI-MS/MS | Layer feed | T-2, HT-2, Neosolaniol, T-2 triol, this compound | MycoSep 227 or BondElut Mycotoxin SPE columns | Method developed for simultaneous determination; MycoSep 227 gave better recoveries (50-63% for this compound) than BondElut Mycotoxin (32-67% for this compound); LODs ranged from 0.9 to 7.5 ng/g. | nih.govfao.org |

| HPLC-FTMS | Human cell culture media (HT-29, RPTEC) | T-2, HT-2, Neosolaniol, T-2 triol, 3′-hydroxy-T-2 toxin, 4-deacetylneosolaniol, T-2 toxin glucuronide, HT-2 toxin glucuronide | Not explicitly detailed | Used for analyzing T-2 toxin and its metabolites; showed decrease in T-2 toxin and formation of metabolites over time. | acs.org |

| LC-MS/MS | Human urine samples | T-2, T-2-3-glucoside, and their metabolites (including T-2 triol) | UHPLC coupled to Q-Orbitrap-HRMS methodology mentioned, implying sample prep | T-2 triol detected in 56% of samples; 3′-OH-T-2 was the most prevalent metabolite. | mdpi.com |

| GC-ECD | Cereals | DON, NIV, this compound, FUS-X, DAS, T-2, HT-2 | Gel permeation chromatography (Bio-Beads S-X3) for clean-up; trifluoroacetylation for derivatization | Method for determination of seven trichothecenes; LOQ for this compound in the range 40-200 µg/kg; Recoveries at 2 mg/kg spiking level ranged from 76 to 100%. | vscht.cz |

| GC/MS | Fusarium sporotrichioides cultures | T-2 toxin, HT-2 toxin, 4-deoxy T-2 toxin, and their metabolites (including glucosides) | Ethyl acetate extraction | Used to monitor T-2 toxin reduction and conversion to glucoside; MALDI-TOF MS also used for confirmation. | asm.org |

| LC-MS/MS | Rat tissues (thighbone, knee joints, costal cartilage, skeletal muscle, heart, liver, kidneys) | T-2 toxin, HT-2 toxin, NEO, T-2 triol | Oasis HLB SPE columns | Used for quantitative determination of T-2 and HT-2 toxin; NEO and T-2 triol were below detection levels in this specific study. | besjournal.combesjournal.com |

Immunochemical Assays for this compound and Related Biotransformation Products

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), leverage the specific binding of antibodies to target analytes for detection and quantification. These methods are often used for high-throughput screening due to their speed and relative simplicity compared to chromatographic techniques. researchgate.nethigieneambiental.combezpecnostpotravin.cz

Development and Validation of Enzyme-Linked Immunosorbent Assays (ELISAs)

The development of ELISAs for this compound involves generating antibodies that can specifically recognize and bind to the compound. While many ELISAs focus on T-2 and HT-2 toxins, some studies have explored antibodies with cross-reactivity to this compound or have developed methods that involve converting T-2 metabolites, including this compound, to a common derivative for detection. nih.govmdpi.comoup.com

One approach involves developing antibodies against a derivative of a related compound that exhibits cross-reactivity with this compound. For instance, an antibody produced against a 3-acetyl-neosolaniol-hemisuccinate conjugate showed cross-reactivity with this compound tetraacetate, allowing for the development of a direct competitive ELISA. This method involved acetylating T-2 toxin metabolites in urine samples to this compound tetraacetate before analysis. The linear range of this ELISA for this compound tetraacetate was reported as 0.2-2.0 ng/mL, with a minimum detection level of 0.02 ng/mL in the absence of a urine sample. oup.com

Another study focusing on antibodies against group A trichothecenes noted that while some antibodies showed good cross-reactivity with T-2 toxin and this compound tetraacetate, their cross-reactivity with this compound itself was weak. nih.govresearchgate.net This highlights the importance of antibody specificity and the potential need for derivatization strategies when targeting metabolites like this compound using ELISAs primarily designed for parent toxins.

Validation of ELISAs for mycotoxin detection, including this compound, typically involves assessing parameters such as sensitivity (often expressed as IC₅₀, the concentration causing 50% inhibition), linearity, accuracy (recovery), and cross-reactivity with related compounds and matrix effects. nih.govmdpi.com While commercial ELISA kits for T-2 and HT-2 toxins are available and used for rapid screening, their cross-reactivity with other trichothecenes can affect accuracy, and formal interlaboratory validation studies for methods including this compound are not always available. researchgate.nethigieneambiental.comnih.gov

Monoclonal and Polyclonal Antibody Production and Cross-Reactivity Characterization

The production of antibodies for this compound detection involves immunizing animals (commonly mice or rabbits) with an immunogen containing this compound or a related derivative conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.govmdpi.comresearchgate.nettandfonline.comnih.gov

Monoclonal antibodies (Mabs) are produced from a single clone of hybridoma cells, resulting in highly specific antibodies that recognize a single epitope on the target molecule. nih.govtandfonline.com Polyclonal antibodies (Pabs) are produced from multiple B cell clones, leading to a mixture of antibodies that recognize different epitopes on the antigen. nih.gov

Characterizing the cross-reactivity of the produced antibodies is crucial for understanding their specificity and potential for detecting related mycotoxins and metabolites. Studies have shown varying degrees of cross-reactivity of anti-T-2 antibodies with this compound. For instance, a monoclonal antibody (15H6) raised against T-2 toxin showed weak cross-reactivity with this compound. nih.govasm.org Conversely, some antibodies developed against T-2 toxin or its derivatives have shown significant cross-reactivity with this compound tetraacetate after acetylation of the sample. nih.govoup.com

The cross-reactivity profile is highly dependent on the immunogen used and the specific antibody clone. Antibodies developed against conjugated derivatives of T-2 toxin may exhibit different cross-reactivity patterns towards its metabolites, including this compound, compared to antibodies raised directly against this compound or its specific derivatives. nih.govoup.comnih.gov

Table 1 summarizes some reported cross-reactivity data for antibodies with this compound and related compounds.

| Antibody Target / Immunogen | Analyte | Cross-Reactivity (%) | Reference |

| Anti-3-acetyl-neosolaniol-hemisuccinate | This compound tetraacetate | Good | oup.com |

| Anti-T-2 toxin (Monoclonal 15H6) | This compound | Weak | nih.govasm.org |

| Anti-T-2 toxin (Polyclonal) | This compound | Weak | nih.govasm.org |

| Anti-CMO-T-2 4Ac | This compound tetraacetate | 100 | researchgate.net |

| Anti-CMO-T-2 4ol-BSA | This compound | No antibody produced | researchgate.net |

Note: Cross-reactivity percentages can vary significantly depending on the assay format, conditions, and the specific antibody used. "Good" or "Weak" indications are based on the descriptions in the provided snippets.

Sample Preparation Strategies for this compound Isolation and Enrichment

Effective sample preparation is a critical step in the analysis of this compound, particularly in complex matrices like food and feed. The goal is to isolate and enrich the analyte while removing interfering substances that can affect the accuracy and sensitivity of the subsequent analytical method, whether it is immunoassay or chromatography-based. bezpecnostpotravin.cz

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of mycotoxins, including this compound, from various matrices. SPE utilizes a solid stationary phase to selectively retain the analyte or interfering compounds based on their chemical properties. bezpecnostpotravin.cz

Various SPE sorbents have been employed for trichothecene (B1219388) analysis. For the determination of multiple trichothecenes, including this compound, in cereals, SPE on phases like C₁₈ or silica (B1680970) gel has been used. researchgate.nettandfonline.comvscht.cz Some methods utilize a combination of different SPE cartridges for more effective cleanup. vscht.cz Bond Elut Mycotoxin cartridges have also been reported for the cleanup of Fusarium toxins, including this compound, in animal-derived foods. nih.gov

SPE protocols typically involve conditioning the cartridge, loading the sample extract, washing to remove impurities, and eluting the target analyte with a suitable solvent. The choice of sorbent and elution solvent is optimized based on the chemical properties of this compound and the matrix being analyzed. bezpecnostpotravin.cz

Immunoaffinity Column Cleanup Techniques

Immunoaffinity columns (IAC) provide a highly selective cleanup method for mycotoxins by utilizing immobilized antibodies that specifically bind to the target analyte(s). IACs are particularly effective in reducing matrix effects and improving the sensitivity of downstream analysis, such as HPLC or LC-MS/MS. bezpecnostpotravin.czr-biopharm.comresearchgate.net

IACs designed for T-2 and HT-2 toxins are commercially available and are often used for the simultaneous cleanup of both mycotoxins. r-biopharm.comresearchgate.net These columns contain monoclonal antibodies specific to T-2 and HT-2. While primarily targeting the parent toxins, some IACs may exhibit cross-reactivity with metabolites like this compound, or the method might involve hydrolysis or derivatization steps to capture metabolites. r-biopharm.com

The IAC cleanup procedure typically involves passing a clarified sample extract through the column. The target mycotoxins bind to the immobilized antibodies, while matrix components pass through. After washing the column to remove unbound impurities, the retained mycotoxins are eluted using a solvent that disrupts the antibody-mycotoxin binding. r-biopharm.com

Studies have successfully employed IAC cleanup prior to LC-MS/MS analysis for the determination of T-2 and HT-2 toxins in various food and feed matrices. researchgate.net The high specificity of IACs contributes to cleaner extracts, leading to improved accuracy and lower detection limits in the subsequent analysis. r-biopharm.com

Matrix Effects and Their Mitigation in this compound Analysis

Matrix effects refer to the influence of co-eluting substances from the sample matrix on the ionization efficiency of the analyte in mass spectrometry, leading to signal suppression or enhancement. researchgate.nethigieneambiental.comscispace.comnih.govacs.orgmdpi.com These effects can significantly impact the accuracy and reproducibility of this compound quantification, particularly in complex matrices like cereals, food, and feed. researchgate.nethigieneambiental.comnih.gov

Matrix effects have been observed in the analysis of this compound, even after cleanup steps like SPE. nih.gov Signal suppression or enhancement can vary depending on the matrix type and the specific analytical method used. researchgate.nethigieneambiental.comnih.gov

Several strategies are employed to mitigate matrix effects in this compound analysis:

Optimized Sample Cleanup: Implementing effective cleanup procedures like SPE or IAC can significantly reduce the concentration of interfering matrix components. researchgate.nethigieneambiental.combezpecnostpotravin.cznih.gov

Matrix-Matched Standards: Using calibration standards prepared in blank matrix extract rather than a pure solvent can compensate for matrix effects by ensuring that both standards and samples experience similar ionization conditions. researchgate.nethigieneambiental.comnih.gov

Internal Standards: The use of isotopically labeled internal standards, which are added to the sample at the beginning of the preparation process, can help correct for matrix effects and variations in sample processing and instrument performance. researchgate.nethigieneambiental.com

Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. acs.org

Researchers assess matrix effects by comparing the analytical response of analytes in solvent-based standards to those in matrix-spiked extracts. scispace.comacs.orgmdpi.com While cleanup methods like SPE can reduce matrix effects, they may not always eliminate them entirely, necessitating the use of matrix-matched standards or internal standards for accurate quantification, especially in challenging matrices like maize and maize flour. nih.gov

Occurrence and Environmental Fate of T 2 Tetraol in Agricultural Ecosystems

Surveillance and Detection of T-2 Tetraol in Contaminated Agricultural Commodities

The surveillance and detection of this compound are crucial for understanding the total trichothecene (B1219388) load in food and feed. Analytical methods for detecting trichothecenes, including this compound, often involve techniques such as HPLC with fluorescence detection or LC-MS. researchgate.netfermentek.com ELISA tests have also been developed for the detection of T-2 and HT-2 toxins, although their cross-reactivity with metabolites like this compound can vary. mdpi.comprognosis-biotech.comprognosis-biotech.com For instance, one ELISA test showed less than 0.1% cross-reactivity with this compound, indicating its specificity for T-2/HT-2, while another showed similarly low cross-reactivity. prognosis-biotech.comprognosis-biotech.com

Prevalence in Cereal Grains (e.g., Wheat, Barley, Oats, Maize, Rice, Sorghum)

This compound has been detected in various cereal grains, often co-occurring with T-2 and HT-2 toxins. wur.nl While prevalence data often focuses on the sum of T-2 and HT-2 due to their rapid interconversion in vivo and similar toxicological profiles, studies have specifically identified this compound in contaminated samples. nih.govwur.nlbenthamscience.comeuropa.eu

Surveys have indicated varying prevalence rates of T-2 and HT-2 across different cereals and regions. For example, studies in the UK and Scandinavian countries between 2003 and 2007 showed high incidence and levels of T-2/HT-2 in raw oats. wur.nl In a survey of milling oats in Scotland in 2019, high prevalence values of T-2/HT-2 were observed in both organic (100%) and conventional (83%) oats. nih.gov Analysis of oat samples from Russia and West Siberia in 2018 and 2019 also revealed the prevalence of T-2 and HT-2. nih.gov Barley and maize have shown generally lower contamination levels compared to oats, although with occasional moderate to high levels in certain years or regions. wur.nl Wheat, durum wheat, triticale, and rye have typically shown lower susceptibility to T-2/HT-2 contamination. wur.nl

Specific data on the prevalence of this compound itself in large-scale surveys is less extensive compared to T-2 and HT-2. However, research indicates its presence alongside the parent toxins and other metabolites in raw cereals. wur.nl A study analyzing commercial cereals and cereal-based products in Shanghai found this compound present in positive samples, with sorghum showing a high susceptibility to contamination by T-2 and its modified forms, including this compound. nih.gov Maize, barley, and wheat were also found to be susceptible to contamination by various T-2 forms. nih.gov

| Cereal Grain | Prevalence of T-2 and HT-2 (Example Data) | Reference |

|---|---|---|

| Oats (UK, 2002-2005) | 84% (T-2), 92% (HT-2) | nih.gov |

| Oats (Scotland, 2019, Organic) | 100% (T-2/HT-2) | nih.gov |

| Oats (Scotland, 2019, Conventional) | 83% (T-2/HT-2) | nih.gov |

| Oats (Russia, 2018-2019) | 55% (T-2), 75% (HT-2) | nih.gov |

| Oats (West Siberia, 2018-2019) | 60% (T-2), 50% (HT-2) | nih.gov |

| Barley (Russia) | 12–2652 µg/kg (T-2), 34–481 µg/kg (HT-2) | nih.gov |

| Barley (West Siberia) | 15–29 µg/kg (T-2), 32–146 µg/kg (HT-2) | nih.gov |

| Maize (Shanghai) | 26.8% (T-2/HT-2) | nih.gov |

| Wheat (Shanghai) | 19.2% (T-2/HT-2) | nih.gov |

| Sorghum (Shanghai) | 100% of positive samples contaminated by two or more T-2 forms (incl. This compound) | nih.gov |

Note: The table presents example prevalence data for T-2 and HT-2 as specific this compound prevalence data across various grains is limited in the provided snippets. The sorghum data specifically mentions this compound co-occurrence.

Presence in Processed Food and Feed Products

This compound, along with other T-2 metabolites, can also be present in processed food and feed products derived from contaminated cereals. wur.nlnih.gov While processing can reduce the levels of T-2 and HT-2 toxins in food products, by-products intended for animal feed may retain higher contamination levels due to the uneven distribution of toxins during processing. wur.nl Studies have reported the presence of this compound in cereal-based products. nih.gov For example, this compound was found in commercial foodstuffs in Shanghai, including maize and wheat flour samples, often co-occurring with other T-2 forms. nih.gov

Environmental Degradation and Persistence of this compound

Trichothecene mycotoxins, including T-2 toxin, are generally considered stable compounds. europa.eunih.govresearchgate.net However, they can undergo degradation in the environment through various mechanisms, including microbial transformation. nih.govnih.govasm.orgnih.gov

Investigation of Microbial Communities in Soil and Water for this compound Transformation

Microorganisms in soil and water have demonstrated the ability to biotransform trichothecenes. nih.govasm.orgnih.govasm.orginnocua.net Bacterial communities isolated from diverse soil and water samples have been shown to utilize T-2 toxin as a carbon and energy source, leading to its detoxification. nih.govasm.orgnih.gov The degradation of T-2 toxin by these microbial communities often involves a stepwise process of deacetylation. nih.govasm.orgnih.gov The major pathway typically leads to the production of HT-2 toxin and T-2 triol through the cleavage of acetyl moieties. nih.govasm.orgnih.gov Some bacterial communities possess the capacity for further degradation, transforming T-2 triol or 4-deacetyl neosolaniol (B1681912) into this compound. nih.govasm.orgnih.gov

Research has identified specific bacterial strains capable of transforming type A trichothecenes. For instance, a Curtobacterium species strain isolated from soil transformed T-2 toxin sequentially into HT-2 toxin and then T-2 triol under aerobic conditions. innocua.net Complete bacterial communities have often shown higher activity in degrading T-2 toxin compared to individual species, suggesting the importance of cometabolic interactions. nih.govasm.orgnih.gov

Factors Influencing Environmental Stability and Breakdown

The environmental stability and breakdown of this compound and its precursors are influenced by several factors. While T-2 toxin is resistant to degradation under conditions like high temperature and UV light, it can be affected by strong acidic or alkaline environments. nih.gov The presence and activity of microbial communities in soil and water are significant factors in the biotransformation and detoxification of T-2 toxin and its metabolites. nih.govnih.govasm.orgnih.gov Environmental conditions such as temperature, moisture content, and nutrient availability can impact fungal growth and mycotoxin production in the first instance, and also influence the activity of microorganisms involved in degradation. mdpi.comnih.govdrbata.comsid.ir

Co-occurrence of this compound with Parent T-2 Toxin and Other Trichothecene Mycotoxins

This compound frequently co-occurs in agricultural commodities with its parent compound, T-2 toxin, and the primary metabolite, HT-2 toxin. wur.nl This co-occurrence is a result of the metabolic pathways of Fusarium fungi and the subsequent biotransformation of T-2 toxin in plants and the environment. nih.govwur.nlbenthamscience.com In infected cereal grains, T-2 toxin is often found alongside HT-2 toxin. nih.goveuropa.eu T-2 triol, neosolaniol, and this compound have also been reported to occur together with T-2 and HT-2 in raw cereals. wur.nl

Studies analyzing the mycotoxin profiles of contaminated grains and processed products consistently report the presence of multiple trichothecenes. srce.hrnih.govnih.gov A study on maize plants in Germany detected this compound along with numerous other A-type and B-type trichothecenes, noting that up to twelve toxins could co-occur in a single sample. nih.gov While the levels of this compound may be lower than those of T-2 and HT-2 in some matrices, its presence is indicative of T-2 toxin contamination and the ongoing processes of biotransformation. srce.hr

| Co-occurring Mycotoxins | Commodity | Reference |

|---|---|---|

| T-2, HT-2, T-2 triol, this compound | Raw Cereals | wur.nl |

| T-2, HT-2, T-2 triol, this compound, HT-2-3G, T-2-3G, NEO | Commercial Cereals and Cereal-Based Products (e.g., Maize, Barley, Wheat, Sorghum) | nih.gov |

| T-2, HT-2, DON, NIV, NEO, DAS, MAS, SCIRP, FUS-X, 3-ADON, 15-ADON, T-2 triol, this compound | Maize Plants | nih.gov |

Molecular and Cellular Research on T 2 Tetraol Interactions

Research on Ribosomal Binding and Potential Protein Synthesis Modulation by T-2 Tetraol

Trichothecene (B1219388) mycotoxins, including T-2 toxin, are known inhibitors of eukaryotic protein synthesis. Their primary molecular target is the 60S ribosomal subunit, where they interfere with peptidyl transferase activity nih.govmdpi.compsu.eduinchem.org. This binding can trigger a ribotoxic stress response, activating signaling cascades like the mitogen-activated protein kinase (MAPK) pathway tandfonline.comcaymanchem.com.

Studies have compared the ability of this compound to inhibit protein synthesis and bind to ribosomes relative to T-2 toxin. One study using Chinese hamster ovary (CHO) cells and isolated CHO ribosomes found that this compound was significantly less potent at inhibiting protein synthesis in intact CHO cells compared to T-2 toxin, approximately 300-fold less potent nih.gov. However, the binding of both T-2 and this compound to isolated CHO ribosomes was quantitatively similar and highly specific nih.gov. Furthermore, when tested with isolated ribosomes, each toxin effectively competed for the binding site of the other nih.gov.

This suggests that while this compound can bind to the ribosome, its reduced potency in inhibiting protein synthesis in whole cells may be related to differences in cellular uptake or intracellular processing compared to the parent toxin psu.edunih.gov.

Studies on Cellular Uptake, Intracellular Distribution, and Excretion Dynamics of this compound

The cellular uptake and distribution of this compound differ from those of T-2 toxin. Research indicates that T-2 toxin rapidly crosses the cell membrane and primarily binds to intracellular ribosomes nih.gov. In contrast, this compound appears to be taken up by cells much more slowly nih.gov.

A study comparing the association of T-2 and this compound with CHO cells found that the kinetics of this compound cell association at physiological temperature were significantly slower than those for T-2 toxin nih.gov. The rate of this compound uptake was indistinguishable from the rate of tritiated water uptake, suggesting a less specific or passive mode of entry compared to T-2 toxin's more specific association nih.gov. At lower temperatures (0°C), substantial association was observed for T-2 toxin, but none for this compound nih.gov. Despite the slower uptake, studies have found that many more this compound molecules can be present within the cell than there are ribosomes nih.gov.

Qualitatively similar metabolic pathways, including the formation of this compound, have been observed in various cell types, indicating that T-2 is taken up and metabolized intracellularly nih.gov. The excretion of this compound has been noted in studies investigating the metabolism and elimination of T-2 toxin in animals. In dogs, this compound was identified as a urinary metabolite and was excreted over a period of 2-3 days nih.gov. Its apparent half-life in urine was reported to be significantly longer than its precursors, T-2 toxin and HT-2 toxin, potentially due to extraplasma binding influencing its metabolism and excretion nih.gov. This compound, along with other metabolites, is typically eliminated via urine and feces researchgate.netwikipedia.org.

Investigation of Apoptotic Potential and Cell Cycle Modulation by this compound and its Precursors

T-2 toxin is well-established as an inducer of apoptosis and a modulator of the cell cycle in various cell types nih.govmdpi.comresearchgate.netsid.irmdpi.com. T-2 toxin's apoptotic effects are linked to its inhibition of protein synthesis, induction of ribotoxic stress, and the activation of pathways such as the MAPK pathway mdpi.comtandfonline.comresearchgate.netsid.ir.

Research has also examined the apoptotic potential of this compound, often in comparison to T-2 toxin and other metabolites like HT-2 toxin and neosolaniol (B1681912). Studies using human primary tubule epithelial cells have shown that while T-2 toxin induced apoptosis, its metabolites, including this compound, exhibited lower cytotoxic effects but could still induce apoptosis at higher concentrations acs.org. Another study with human cell types similarly described lower in vitro toxicity for this compound and T-2 triol compared to T-2 toxin acs.org.

Cell cycle analysis has been used to compare the apoptotic potential. In human primary kidney cells, T-2 toxin, HT-2 toxin, and neosolaniol showed clear formation of a sub G1 peak (an indicator of apoptosis) at higher concentrations (10 μM) after 48 hours of incubation, with similar intensities acs.org. Weaker effects were observed at 24 hours, with T-2 toxin showing a more significant effect at 10 μM compared to the metabolites acs.org. Lower concentrations (0.1 μM) of T-2 toxin and its main metabolites did not show a detectable apoptotic effect at 24 or 48 hours acs.org.

While T-2 toxin is a potent inducer of apoptosis and affects the cell cycle, this compound, as a metabolite, demonstrates reduced but still present apoptotic potential, typically requiring higher concentrations to exert similar effects as the parent toxin acs.org.

Research into Oxidative Stress Induction and Inflammatory Response Pathways Potentially Influenced by this compound Pathways

T-2 toxin is known to induce oxidative stress and influence inflammatory response pathways nih.govmdpi.comcaymanchem.commdpi.comebi.ac.ukresearchgate.net. The induction of oxidative stress by T-2 toxin is considered a primary cause of cellular damage in various cell types and animal models ebi.ac.ukresearchgate.net. This involves the generation of reactive oxygen species (ROS), lipid peroxidation, and depletion of antioxidants like glutathione (B108866) caymanchem.comebi.ac.ukresearchgate.net.

While T-2 toxin's role in oxidative stress and inflammation is well-documented, research specifically focusing on the direct induction of oxidative stress and inflammatory responses solely by this compound is less extensive in the provided search results. However, given that this compound is a metabolite of T-2 toxin, and studies often examine the combined effects or the effects of metabolites in the context of T-2 toxicity, it is plausible that this compound could play a role, albeit potentially a lesser one than the parent compound, in these processes.

Comparative Toxicological Characterization of T 2 Tetraol in Research Models

Relative Potency Assessment of T-2 Tetraol Compared to Parent T-2 Toxin and Other Key Metabolites

This compound is a metabolite of the highly toxic Type A trichothecene (B1219388) mycotoxin, T-2 toxin, formed through in vivo hydrolysis. bioaustralis.com Toxicological assessments consistently demonstrate that this compound possesses significantly lower cytotoxic potency compared to its parent compound and other primary metabolites. lktlabs.comnih.gov The structural modifications resulting from metabolism, particularly the hydrolysis of ester groups, are directly linked to this reduction in toxicity.

Research across various in vitro models has established a clear hierarchy of cytotoxic potency among T-2 toxin and its metabolites. Studies utilizing porcine Leydig cells and yeast (Kluyveromyces marxianus) have identified this compound as the least cytotoxic of the T-2 toxin metabolites. bioaustralis.combioaustralis.com In these models, the parent T-2 toxin exhibits the highest toxicity, followed by HT-2 toxin and T-2 triol. T-2 triol is noted to be more cytotoxic than this compound and another metabolite, neosolaniol (B1681912). bioaustralis.com This general ranking underscores the principle that the hydrolysis and hydroxylation processes involved in metabolizing T-2 toxin are major detoxification pathways. nih.gov

The toxicity of T-2 toxin is largely attributed to its 12,13-epoxy ring, which is characteristic of trichothecenes. wikipedia.org While this compound retains this critical functional group, the substitution of acetyl groups with hydroxyl groups at various positions on the trichothecene core is believed to reduce its ability to inhibit protein synthesis, which is the primary mechanism of action for these toxins. nih.gov Regardless of the specific cell line or methodology used in various studies, a consistent finding is the higher cytotoxicity of the parent T-2 toxin compared to its metabolic byproducts like this compound. nih.gov

Table 1: Comparative Cytotoxicity of T-2 Toxin and its Metabolites

| Compound | Relative Potency | Key Research Findings |

| T-2 Toxin | Highest | Parent compound; exhibits the most potent cytotoxic effects. nih.govbioaustralis.com |

| HT-2 Toxin | High | Major metabolite; cytotoxicity is high but generally considered slightly less than T-2 toxin. nih.gov |

| T-2 Triol | Moderate | Less potent than T-2 and HT-2 toxins but more cytotoxic than this compound. bioaustralis.com |

| This compound | Lowest | Considered the least cytotoxic of the major T-2 metabolites in several research models. bioaustralis.combioaustralis.com |

Exploration of Synergistic and Antagonistic Interactions of this compound in Mycotoxin Mixtures

The co-occurrence of multiple mycotoxins in contaminated food and feed is a common phenomenon, leading to complex toxicological outcomes. The combined effect of mycotoxins can be classified as additive (the total effect is the sum of individual effects), synergistic (the combined effect is greater than the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects). nih.gov These interactions are critical for accurate risk assessment, as synergistic effects can increase the toxicity of mycotoxin mixtures even when individual toxin levels are low. nih.gov

Despite the importance of understanding these interactions, the scientific literature currently lacks specific research data on the synergistic and antagonistic effects of this compound when present in mycotoxin mixtures. The focus of combination toxicology studies involving Type A trichothecenes has been predominantly on the parent compound, T-2 toxin, and its primary, more toxic metabolite, HT-2 toxin. nih.gov Research has extensively investigated the interactions between T-2 toxin and other significant mycotoxins such as deoxynivalenol (B1670258) (DON), diacetoxyscirpenol (B1670381) (DAS), aflatoxins, and ochratoxin A. nih.govbionte.com These studies have revealed varied interactions, from synergistic to antagonistic, depending on the specific toxins, their concentrations, and the biological model used. nih.govnih.gov

Future Research Directions and Emerging Paradigms in T 2 Tetraol Studies

Elucidation of Novel and Unidentified T-2 Tetraol Conjugates and Metabolites

The biotransformation of T-2 toxin into this compound is a known detoxification pathway; however, the subsequent metabolic fate of this compound itself is not fully elucidated. A significant area of future research lies in the identification and characterization of novel and previously unidentified conjugates and metabolites of this compound. The formation of these "masked" mycotoxins, where the parent compound is modified by the addition of molecules such as glucose or sulfate, can lead to an underestimation of total contamination and pose a continued risk as they can be hydrolyzed back to their toxic precursors within the digestive tract. nih.govnih.gov

Current research indicates that T-2 toxin undergoes extensive metabolism, including hydrolysis to HT-2 toxin, T-2 triol, and ultimately this compound. nih.govnih.gov Furthermore, the formation of glucuronide conjugates of T-2 toxin metabolites has been identified, primarily in bile. nih.gov Future investigations should focus on identifying if this compound undergoes similar conjugation reactions. The potential for the formation of this compound-glucuronides, -sulfates, and other adducts in various biological matrices remains a critical knowledge gap. Advanced analytical techniques, such as high-resolution mass spectrometry, will be instrumental in tentatively identifying these novel compounds in in vivo and in vitro studies. nih.gov

Table 1: Known and Potential Metabolites and Conjugates of the T-2 Toxin Pathway

| Precursor/Metabolite | Known/Potential Conjugates | Significance |

| T-2 Toxin | T-2-3-glucoside, Glucuronides | "Masked" mycotoxins, potential for reactivation |

| HT-2 Toxin | Glucuronides | Major metabolite, contributes to overall toxicity |

| T-2 Triol | Glucuronides (trace amounts) | Intermediate metabolite in the detoxification pathway |

| This compound | Glucuronides (potential), Sulfates (potential), Other adducts (potential) | Endpoint of hydrolysis, but further conjugation is poorly understood and a key area for future research. |

Development of Advanced and Rapid Analytical Tools for Comprehensive this compound Profiling

Accurate and rapid detection of this compound is paramount for food safety and toxicological studies. While current methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity, there is a continuous drive to develop more advanced, rapid, and field-deployable analytical tools. nih.gov Future research in this area will likely focus on enhancing the capabilities of existing technologies and exploring novel detection platforms.

The development of immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), has provided a valuable tool for high-throughput screening of T-2 toxin and its metabolites. nih.gov However, the cross-reactivity of antibodies with different metabolites can be a challenge. nih.gov Future efforts should be directed towards the development of highly specific monoclonal antibodies that can differentiate this compound from other T-2 toxin metabolites, enabling more accurate quantification.

A particularly promising area of development is the use of aptamer-based biosensors. Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, offer several advantages over antibodies, including higher stability, ease of synthesis, and cost-effectiveness. aptamergroup.com Research into aptasensors for mycotoxin detection has shown remarkable sensitivity, with limits of detection in the picomolar range. mdpi.com The development of aptasensors specifically targeting this compound could revolutionize its detection, paving the way for portable and real-time monitoring systems.

Table 2: Comparison of Analytical Tools for this compound Detection

| Analytical Tool | Principle | Advantages | Current Limitations/Future Research Focus |

| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio analysis. nih.gov | High sensitivity and specificity, capable of simultaneous detection of multiple metabolites. nih.gov | Requires expensive equipment and skilled operators. Future research aims to improve throughput and reduce costs. |

| ELISA | Antigen-antibody binding with an enzymatic reporter. nih.gov | High throughput, relatively low cost, suitable for screening large numbers of samples. nih.gov | Potential for cross-reactivity with other metabolites. nih.gov Future work will focus on developing more specific antibodies. |

| Aptamer-based Biosensors | Target binding by specific nucleic acid sequences. aptamergroup.com | High stability, low cost of production, potential for real-time and portable detection. aptamergroup.com | Limited commercial availability for specific mycotoxins. Research is focused on aptamer selection for this compound and sensor integration. |

Application of Advanced "-omics" Technologies in this compound Research

The advent of "-omics" technologies—metabolomics, proteomics, and transcriptomics—offers an unprecedented opportunity to understand the systemic effects of this compound exposure. These approaches allow for a global analysis of changes in metabolites, proteins, and gene expression, respectively, providing a comprehensive picture of the biological perturbations caused by this mycotoxin.

Metabolomics can identify novel biomarkers of this compound exposure by analyzing changes in the profiles of endogenous metabolites in biological fluids and tissues. mdpi.com Studies on other mycotoxins have revealed disturbances in key metabolic pathways, such as lipid and amino acid metabolism. mdpi.com Applying these techniques to this compound could elucidate its specific mechanisms of toxicity and identify sensitive and early indicators of exposure.

Proteomics enables the large-scale study of proteins and can reveal how this compound affects cellular processes. By identifying proteins that are differentially expressed or post-translationally modified upon exposure, researchers can pinpoint the molecular targets of this compound and the cellular pathways that are disrupted. This information is crucial for understanding the mechanisms of its toxic effects.

Transcriptomics , the study of the complete set of RNA transcripts, can provide insights into the genetic response to this compound exposure. cdc.gov By analyzing changes in gene expression, scientists can identify the genes and signaling pathways that are activated or repressed by the toxin. This can help to uncover the molecular mechanisms of toxicity and identify potential targets for intervention. For instance, transcriptomic studies on T-2 toxin have revealed alterations in genes related to the cell cycle and p53 signaling pathways. researchgate.net

The integration of these "-omics" technologies will provide a systems-level understanding of the biological impact of this compound, moving beyond a single endpoint to a more holistic view of its effects on the organism.

Detailed Ecological and Environmental Impact Research on this compound Accumulation and Persistence

The environmental fate of this compound is a largely unexplored but critical area of research. As a metabolite of the T-2 toxin, which contaminates various agricultural commodities, this compound can enter the environment through various routes, including contaminated animal waste and plant material. Understanding its accumulation and persistence in different environmental compartments is essential for assessing its ecological risk.

Future research should focus on determining the stability and degradation of this compound in soil and aquatic environments. While some studies have investigated its stability in biological fluids, its environmental persistence is not well-documented. dtic.milnih.gov Studies on the biodegradation of this compound by soil and gut microorganisms have shown that de-epoxidation can occur, which is a detoxification step. frontiersin.orgnih.gov However, the rates of these processes under various environmental conditions need to be quantified.

Furthermore, the potential for bioaccumulation of this compound in the food chain requires thorough investigation. While its relatively polar nature might suggest a low potential for bioconcentration in aquatic organisms, this needs to be experimentally verified. nih.gov Detailed studies on its uptake, metabolism, and excretion in ecologically relevant organisms will be crucial for a comprehensive environmental risk assessment.

Table 3: Key Areas for Future Environmental Research on this compound

| Research Area | Key Questions to Address | Importance |

| Persistence in Soil | What is the half-life of this compound in different soil types? What are the major degradation pathways and influencing factors (e.g., temperature, moisture, microbial activity)? | To assess the potential for long-term soil contamination and uptake by subsequent crops. |

| Fate in Aquatic Systems | How stable is this compound in water? What are its photodegradation and biodegradation rates? Does it adsorb to sediments? | To understand its potential impact on aquatic ecosystems and the risk of water contamination. |

| Bioaccumulation Potential | What is the bioconcentration factor (BCF) of this compound in aquatic organisms? Is there evidence of biomagnification in the food web? | To evaluate the risk of secondary poisoning of higher trophic level organisms. |

| Effects on Non-Target Organisms | What are the toxic effects of this compound on soil microorganisms, invertebrates, and aquatic life at environmentally relevant concentrations? | To determine the ecological consequences of environmental contamination. |

Q & A

Q. What are the primary analytical methods for detecting T-2 Tetraol in biological matrices?

this compound is typically quantified using liquid chromatography (LC) coupled with high-resolution mass spectrometry (HRMS) or tandem MS (MS/MS). Key steps include: